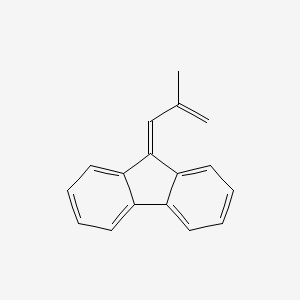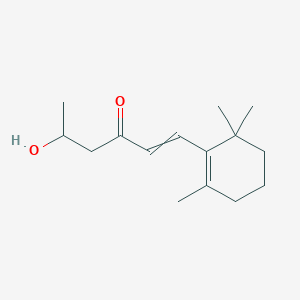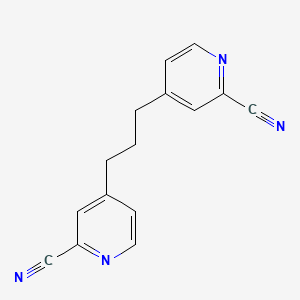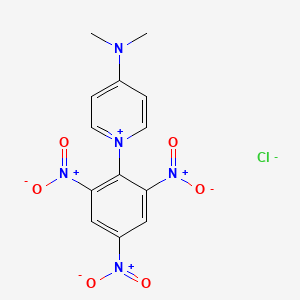![molecular formula C8H15Cl2NO2 B14309917 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride CAS No. 117205-18-2](/img/structure/B14309917.png)
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with a chlorocarbonyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperidine with phosgene (carbonyl chloride) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,1-dimethylpiperidine+phosgene→3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of 1,1-dimethylpiperidine and carbon dioxide.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis results in the formation of 1,1-dimethylpiperidine.
Wissenschaftliche Forschungsanwendungen
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
- 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
Uniqueness
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is unique due to its specific structure, which includes a piperidine ring and a chlorocarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
117205-18-2 |
|---|---|
Molekularformel |
C8H15Cl2NO2 |
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
(1,1-dimethylpiperidin-1-ium-3-yl) carbonochloridate;chloride |
InChI |
InChI=1S/C8H15ClNO2.ClH/c1-10(2)5-3-4-7(6-10)12-8(9)11;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HQQCJLUKTAJHEN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC(C1)OC(=O)Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)

methanone](/img/structure/B14309898.png)

